molecular formula C19H23NO B1670736 Diphenylpyraline CAS No. 147-20-6

Diphenylpyraline

Cat. No.: B1670736
CAS No.: 147-20-6
M. Wt: 281.4 g/mol
InChI Key: OWQUZNMMYNAXSL-UHFFFAOYSA-N
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Description

Diphenylpyraline is a first-generation antihistamine belonging to the diphenyl piperidine class. It is primarily used for the treatment of allergic conditions such as rhinitis, hay fever, and pruritic skin disorders. This compound exhibits anticholinergic effects and has been found to act as a dopamine reuptake inhibitor, producing hyperactivity in rodents .

Mechanism of Action

Target of Action

Diphenylpyraline is an antihistamine . Its primary target is the H1-receptor , which is found on effector cells in the body. The H1-receptor plays a crucial role in mediating the effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut, acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

This compound works by competing with histamine for H1-receptor sites on effector cells . By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1-receptor, this compound inhibits the action of histamine, leading to a reduction in symptoms such as itching, sneezing, and runny nose associated with allergic reactions .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its elimination half-life , which ranges from 24 to 40 hours . This long half-life suggests that the drug remains in the body for a significant period of time, which could contribute to its efficacy in managing allergy symptoms .

Result of Action

The result of this compound’s action is a temporary reduction of allergy symptoms . By blocking the H1-receptor, it prevents histamine from causing symptoms such as itching, sneezing, and runny nose . This makes it effective for the treatment of allergic rhinitis, hay fever, and allergic skin disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylpyraline is synthesized via the coupling of 4-hydroxy-1-methylpiperidine with benzhydrylbromide. The reaction involves refluxing a mixture of 1-methyl-4-piperidinol and benzhydrylbromide in xylene for approximately 24 hours. The reaction mixture separates into two phases, with the upper phase containing the desired ether compound dissolved in xylene .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The crude benzhydryl ether is recovered by distilling off the xylene under reduced pressure. The product is then purified through a series of washing and extraction steps, followed by decolorization with activated carbon and neutralization with aqueous ammonia .

Chemical Reactions Analysis

Types of Reactions: Diphenylpyraline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The piperidine ring allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Diphenylpyraline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Diphenhydramine: Another first-generation antihistamine with similar anticholinergic effects.

    Chlorpheniramine: A first-generation antihistamine used for similar allergic conditions.

    Promethazine: Known for its antihistamine and antiemetic properties.

Uniqueness: Diphenylpyraline is unique due to its dual action as an antihistamine and dopamine reuptake inhibitor. This combination of properties makes it particularly useful in treating both allergic conditions and certain neurological disorders .

Properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQUZNMMYNAXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-18-3 (hydrochloride)
Record name Diphenylpyraline [INN:BAN]
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DSSTOX Substance ID

DTXSID3022952
Record name Diphenylpyraline
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diphenylpyraline
Source Human Metabolome Database (HMDB)
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Solubility

1.88e-02 g/L
Record name Diphenylpyraline
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Mechanism of Action

Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms.
Record name Diphenylpyraline
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CAS No.

147-20-6
Record name Diphenylpyraline
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Record name Diphenylpyraline [INN:BAN]
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Record name Diphenylpyraline
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Record name DIPHENYLPYRALINE
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Record name Diphenylpyraline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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